4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine
CAS No.:
Cat. No.: VC18039370
Molecular Formula: C6H5Cl2FN2
Molecular Weight: 195.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5Cl2FN2 |
|---|---|
| Molecular Weight | 195.02 g/mol |
| IUPAC Name | 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine |
| Standard InChI | InChI=1S/C6H5Cl2FN2/c1-3-5(9)6(8)11-4(2-7)10-3/h2H2,1H3 |
| Standard InChI Key | ZEPHOIPKCKTGCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=N1)CCl)Cl)F |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine, delineates its substitution pattern:
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Chlorine at position 4
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Chloromethyl (-CH₂Cl) at position 2
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Fluorine at position 5
This arrangement creates an electron-deficient aromatic ring, with the chloro and fluoro groups exerting strong electron-withdrawing effects, while the methyl group provides steric bulk and mild electron donation. The chloromethyl substituent introduces a reactive site for further functionalization, such as nucleophilic displacement or radical reactions.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅Cl₂FN₂ | |
| Molecular Weight | 195.02 g/mol | |
| CAS Number | 1510800-19-7 | |
| IUPAC Name | 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine |
Synthetic Routes and Optimization
Challenges in Synthesis
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Regioselectivity: Simultaneous introduction of chloro, fluoro, and chloromethyl groups requires precise control to avoid side reactions.
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Stability: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions .
Table 2: Comparative Yields in Analogous Syntheses
| Compound | Yield | Conditions | Source |
|---|---|---|---|
| 4-Chloro-5-fluoro-2-methoxypyrimidine | 95% | POCl₃, triethylamine, 80°C | |
| 2-Chloro-4-fluoro-6-methylpyrimidine | 34% | N,N-dimethylaniline, 110°C |
Physicochemical Properties and Reactivity
Reactivity Profile
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Nucleophilic Substitution: The chloromethyl group at position 2 is susceptible to displacement by amines, alkoxides, or thiols.
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Electrophilic Aromatic Substitution: The electron-deficient ring directs incoming electrophiles to the para position relative to the methyl group.
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Cross-Coupling: Potential for Suzuki-Miyaura couplings at the chloro-substituted position .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s multifunctional structure enables its use in constructing:
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Kinase inhibitors: Fluoropyrimidines are key motifs in ATP-competitive inhibitors.
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Antiviral agents: Halogenated pyrimidines exhibit activity against viral polymerases.
Case Study: Analogous Compounds
2-Chloro-4-fluoro-6-methylpyrimidine (CAS 344248-26-6) demonstrates antiviral properties, underscoring the therapeutic potential of this structural class. Modifying the chloromethyl group in 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine could enhance binding affinity or pharmacokinetic profiles.
Comparison with Structural Analogues
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| 4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine | C₆H₅Cl₂FN₂ | 2-ClCH₂, 4-Cl, 5-F, 6-CH₃ | Synthetic intermediate |
| 2-Chloro-4-fluoro-6-methylpyrimidine | C₅H₄ClFN₂ | 2-Cl, 4-F, 6-CH₃ | Antiviral research |
| 4-Chloro-5-fluoro-2-methoxypyrimidine | C₅H₄ClFN₂O | 2-OCH₃, 4-Cl, 5-F | Kinase inhibitor precursor |
Future Directions and Challenges
Research Priorities
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Synthetic Optimization: Develop regioselective methods to improve yields beyond 50%.
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Biological Screening: Evaluate toxicity and bioactivity in cellular models.
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Derivatization: Explore Pd-catalyzed cross-couplings to generate biaryl systems.
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